2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide
CAS No.:
Cat. No.: VC15883133
Molecular Formula: C11H9FN2O2
Molecular Weight: 220.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9FN2O2 |
|---|---|
| Molecular Weight | 220.20 g/mol |
| IUPAC Name | 2-(6-fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide |
| Standard InChI | InChI=1S/C11H9FN2O2/c1-13-11(16)10(15)8-5-14-9-4-6(12)2-3-7(8)9/h2-5,14H,1H3,(H,13,16) |
| Standard InChI Key | WSNOSYFWABTRLZ-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C(=O)C1=CNC2=C1C=CC(=C2)F |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture and Physicochemical Properties
2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide (molecular formula: , molecular weight: 220.20 g/mol) features a 6-fluoro-substituted indole core linked to an N-methyl oxoacetamide group at the 3-position. The indole moiety, a privileged scaffold in drug discovery, is modified with a fluorine atom to enhance metabolic stability and bioavailability. Key physicochemical parameters include a calculated logP of 1.57, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 70.16 Ų, suggesting favorable membrane permeability .
Table 1: Molecular Properties of 2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide and Analogues
Biological Activity and Mechanistic Insights
Table 2: Cytotoxicity of Selected Indole Derivatives (IC₅₀, μM)
| Compound | Hela (Cervical) | MCF7 (Breast) | HepG2 (Liver) |
|---|---|---|---|
| 5a | >100 | >100 | >100 |
| 5f | 17.65 ± 1.54 | 24.24 ± 1.09 | 20.89 ± 0.87 |
| 5r | 12.34 ± 0.98 | 18.76 ± 1.23 | 10.56 ± 1.14 |
Mechanism of Action
Indole derivatives often modulate apoptosis pathways. Compound 5r triggered dose-dependent caspase-3/8 activation in HepG2 cells, bypassing caspase-9 involvement, which suggests extrinsic apoptosis induction . Molecular docking studies propose that the oxoacetamide group interacts with caspase-8’s active site, while the indole scaffold occupies hydrophobic pockets . For the target compound, analogous interactions with death receptors (e.g., Fas/CD95) are plausible but require experimental validation.
Pharmacological and Therapeutic Prospects
Drug-Likeness and ADME Profile
The compound’s moderate logP (1.57) and TPSA (70.16 Ų) align with Lipinski’s criteria for oral bioavailability. Fluorine substitution reduces oxidative metabolism, potentially extending half-life . Preliminary in silico predictions using SwissADME indicate high gastrointestinal absorption (73%) and moderate blood-brain barrier permeability (0.45 logBB) .
Target Indications
-
Oncology: Fluorinated indoles show promise in breast, liver, and cervical cancers due to caspase-mediated apoptosis .
-
Neurology: Indole derivatives modulate serotonin receptors and monoamine oxidases, suggesting potential in depression or Parkinson’s disease.
-
Infectious Diseases: Adamantane-indole hybrids inhibit viral polymerases, warranting evaluation against RNA viruses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume